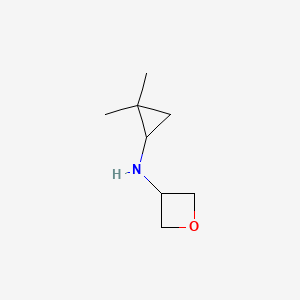

N-(2,2-dimethylcyclopropyl)oxetan-3-amine

Description

Contextualization within Amine, Cyclopropyl (B3062369), and Oxetane (B1205548) Chemical Motifs

The amine group is a fundamental functional group in a vast number of biologically active compounds, often playing a crucial role in molecular interactions, particularly through hydrogen bonding and by acting as a proton acceptor or donor.

The cyclopropyl group , a three-membered carbocycle, is a well-regarded motif in drug design. Its rigid structure introduces conformational constraints, which can lead to a more favorable binding entropy when a molecule interacts with a biological target. The gem-dimethyl substitution on the cyclopropyl ring in N-(2,2-dimethylcyclopropyl)oxetan-3-amine further enhances its steric profile and can improve metabolic stability by blocking potential sites of oxidation.

The oxetane ring , a four-membered heterocycle containing an oxygen atom, has gained significant traction in medicinal chemistry as a versatile building block. nih.gov It is considered a bioisostere for carbonyl and gem-dimethyl groups, offering a means to modulate properties such as solubility, lipophilicity, and metabolic stability. The polar nature of the oxetane ring can enhance aqueous solubility, a desirable trait for many drug candidates. radtech.org

Significance of this compound as a Novel Chemical Scaffold

The combination of the amine, dimethylcyclopropyl, and oxetane motifs in a single molecule renders this compound a novel and intriguing chemical scaffold. This unique amalgamation of functionalities suggests its potential as a valuable building block in the synthesis of more complex molecules with tailored properties for drug discovery and materials science. The steric hindrance provided by the dimethylcyclopropyl group may enhance the metabolic stability of the compound, a critical factor in the development of therapeutic agents.

Below is a table comparing the predicted physicochemical properties of this compound with related structures.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (Predicted) |

| This compound | C₈H₁₅NO | 141.21 | 0.9 |

| N-Isopropyloxetan-3-amine | C₆H₁₃NO | 115.17 | 0.4 |

| (2,2-dimethylcyclopropyl)methanamine | C₆H₁₃N | 99.18 | 1.1 |

Note: The data in this table is based on predicted values.

Research Objectives and Scope for this compound Investigations

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its structural characteristics suggest several potential research objectives. A primary focus would likely be on the development of efficient and scalable synthetic routes to this compound and its derivatives.

Further investigations would logically extend to the exploration of its utility as a scaffold in medicinal chemistry. This would involve synthesizing a library of compounds derived from this compound and evaluating their biological activities against various therapeutic targets. The inherent properties of the cyclopropyl and oxetane rings suggest that such derivatives could be promising candidates for indications where metabolic stability and controlled lipophilicity are crucial.

Another area of research could involve the characterization of its physicochemical properties, including its pKa, solubility, and metabolic fate. Understanding these parameters is essential for its potential application in drug design and development.

Properties

CAS No. |

1341693-52-4 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

N-(2,2-dimethylcyclopropyl)oxetan-3-amine |

InChI |

InChI=1S/C8H15NO/c1-8(2)3-7(8)9-6-4-10-5-6/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

XKUXWYPSCVUEAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1NC2COC2)C |

Origin of Product |

United States |

Synthetic Methodologies for N 2,2 Dimethylcyclopropyl Oxetan 3 Amine and Its Analogs

Retrosynthetic Analysis of N-(2,2-dimethylcyclopropyl)oxetan-3-amine

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections. The most direct and convergent approach involves the disconnection of the carbon-nitrogen (C-N) bond between the oxetane (B1205548) ring and the cyclopropylamine (B47189) nitrogen. This bond can be formed through a variety of methods, with reductive amination being the most prominent.

This primary disconnection leads to two key precursors: oxetan-3-one and 2,2-dimethylcyclopropylamine . This strategy is advantageous as it builds the final molecule from two readily accessible or synthetically preparable fragments in a late-stage coupling step.

An alternative retrosynthetic strategy involves a C-N bond formation via nucleophilic substitution. In this case, the oxetane precursor would be oxetan-3-ol , which can be activated to facilitate displacement by 2,2-dimethylcyclopropylamine. This pathway suggests methodologies such as the Mitsunobu reaction, where the alcohol is converted into a good leaving group in situ.

Each of these retrosynthetic pathways relies on the robust synthesis of the two key building blocks, which are addressed in the following sections.

Optimization of Reaction Conditions for this compound Synthesis

Catalyst Screening and Selection

The selection of an appropriate catalyst is critical for the successful reductive amination of oxetan-3-one. Various metal-based catalysts have been investigated for their efficacy in promoting this transformation. Commonly employed catalysts include those based on palladium, ruthenium, and iridium, often supported on carbon or other materials to enhance their activity and stability.

The screening of catalysts typically involves running the reaction with a range of different metals and supports to identify the most effective combination for this particular transformation. The optimal catalyst is one that provides the highest yield of the desired product while minimizing the formation of by-products and allowing for practical reaction conditions.

| Catalyst | Reducing Agent | General Observations |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, NaBH₄, NaBH(OAc)₃ | Widely used, effective for a broad range of substrates. |

| Ruthenium on Carbon (Ru/C) | H₂, HCOOH | Good activity, can be used under milder conditions. |

| Iridium-based catalysts | H₂, HCOOH | High activity and selectivity, particularly for challenging substrates. |

| Nickel-based catalysts | H₂ | Cost-effective alternative, though may require higher temperatures and pressures. |

Solvent Effects on Reaction Efficiency

The choice of solvent plays a crucial role in the efficiency of the reductive amination process. The solvent can influence the solubility of the reactants, the stability of the imine intermediate, and the activity of the catalyst. A range of solvents have been explored for this reaction, with the optimal choice often depending on the specific catalyst and reducing agent being used.

Protic solvents, such as methanol (B129727) and ethanol, are commonly employed as they can facilitate the formation of the imine intermediate. However, they can also react with some reducing agents. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are also frequently used. In some cases, less polar solvents such as dichloromethane (B109758) (DCM) or toluene (B28343) may be suitable. The selection of the solvent is a critical parameter that must be optimized to achieve the best possible outcome for the synthesis of this compound.

| Solvent | General Effects on Reductive Amination |

|---|---|

| Methanol (MeOH) | Good for imine formation, compatible with many reducing agents. |

| Ethanol (EtOH) | Similar to methanol, a common choice for reductive aminations. |

| Tetrahydrofuran (THF) | Aprotic polar solvent, good for solubilizing a range of reactants. |

| Dichloromethane (DCM) | Can be effective, but environmental and safety concerns exist. |

| 1,4-Dioxane | Aprotic polar ether, can be used at higher temperatures. |

Temperature and Pressure Influences on this compound Yield

Temperature and pressure are key physical parameters that can be adjusted to optimize the yield of this compound. The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or products, or the formation of unwanted by-products. Therefore, a careful optimization of the reaction temperature is necessary.

When using gaseous hydrogen as the reducing agent, the pressure of the system is a critical factor. Higher hydrogen pressures generally lead to faster reaction rates. The optimal pressure will depend on the activity of the catalyst and the nature of the substrate. The interplay between temperature and pressure is a crucial aspect of process optimization for this synthesis.

| Parameter | General Influence on Reductive Amination | Typical Range |

|---|---|---|

| Temperature | Increases reaction rate; can lead to side reactions at high temperatures. | 25 °C to 100 °C |

| Pressure (with H₂) | Higher pressure generally increases the rate of hydrogenation. | 1 atm to 50 atm |

Stereoselective Synthesis Approaches for this compound

This compound contains a chiral center on the cyclopropane (B1198618) ring, meaning it can exist as different stereoisomers. The synthesis of specific stereoisomers is often desirable, particularly in the context of medicinal chemistry, as different isomers can have different biological activities.

Enantioselective Synthesis of Cyclopropyl (B3062369) or Oxetane Chirality Centers

The key to obtaining an enantiomerically pure final product lies in the stereoselective synthesis of one of its chiral building blocks. For this compound, the chirality resides in the 2,2-dimethylcyclopropylamine moiety. Several strategies have been developed for the enantioselective synthesis of this key intermediate.

One common approach involves the asymmetric cyclopropanation of an appropriate alkene precursor using a chiral catalyst. Another effective method is the enzymatic resolution of a racemic mixture of 2,2-dimethylcyclopropanecarboxylic acid, a precursor to the amine. This can be achieved using lipases that selectively hydrolyze one enantiomer of the corresponding ester, allowing for the separation of the two enantiomers. The resolved carboxylic acid can then be converted to the desired chiral amine through a Curtius rearrangement or a similar transformation.

Diastereoselective Control in Amine Bond Formation

When a chiral 2,2-dimethylcyclopropylamine is reacted with the achiral oxetan-3-one, the formation of the C-N bond can potentially lead to the creation of a new stereocenter at the 3-position of the oxetane ring, resulting in diastereomers. Controlling the stereochemical outcome of this bond formation is a significant challenge.

The diastereoselectivity of the reductive amination can be influenced by several factors, including the choice of reducing agent and the reaction conditions. Bulky reducing agents may favor the formation of one diastereomer over the other due to steric hindrance. The solvent and temperature can also play a role in influencing the transition state energies, thereby affecting the diastereomeric ratio. Careful optimization of these parameters is necessary to achieve high diastereoselectivity in the synthesis of this compound.

Synthesis of this compound Derivatives and Structural Analogs

The synthesis of derivatives and structural analogs of this compound is of interest for exploring structure-activity relationships in various applications. These modifications can involve alterations to the cyclopropane ring, the oxetane ring, or the amine nitrogen.

Derivatives can be prepared by further functionalization of the secondary amine. For example, N-alkylation or N-arylation can be achieved by reacting the parent amine with appropriate alkyl or aryl halides. Acylation with acid chlorides or anhydrides can be used to introduce amide functionalities.

Structural analogs can be synthesized by using different starting materials. For instance, analogs with different substituents on the cyclopropane ring can be prepared by starting with the corresponding substituted cyclopropylamines. Similarly, variations in the oxetane ring can be introduced by using substituted oxetan-3-ones in the initial reductive amination step. The modular nature of the synthetic route allows for the generation of a diverse library of related compounds for further investigation.

Modification of the Cyclopropyl Moiety

The structural diversity of this compound analogs is readily expanded by altering the cyclopropylamine component used in the synthesis. The reductive amination pathway is highly amenable to a wide range of primary cyclopropylamines, allowing for systematic modifications to the cyclopropane ring. This approach enables the exploration of structure-activity relationships by introducing variations in substitution, stereochemistry, and ring strain.

By substituting 2,2-dimethylcyclopropanamine with other commercially or synthetically accessible cyclopropylamines, a library of analogs can be generated. For instance, using unsubstituted cyclopropanamine yields the parent N-cyclopropyloxetan-3-amine, while employing amines with different substitution patterns on the cyclopropane ring can fine-tune the molecule's steric and electronic properties. The synthesis of these varied cyclopropylamine building blocks can be achieved through several established methods, including the amination of cyclopropanol (B106826) or the reductive amination of cyclopropanecarboxaldehyde. longdom.org

| Cyclopropylamine Reagent | Resulting Analog | Notable Feature |

|---|---|---|

| Cyclopropanamine | N-cyclopropyloxetan-3-amine | Unsubstituted cyclopropyl group |

| 1-Methylcyclopropan-1-amine | N-(1-methylcyclopropyl)oxetan-3-amine | Quaternary carbon on cyclopropane |

| trans-2-Phenylcyclopropan-1-amine | N-(trans-2-phenylcyclopropyl)oxetan-3-amine | Aryl substitution |

| Spiro[2.2]pentan-1-amine | N-(spiro[2.2]pentan-1-yl)oxetan-3-amine | Fused ring system introducing rigidity |

Functionalization of the Oxetane Ring

Modification of the oxetane ring itself represents a more complex but powerful strategy for creating analogs. These methodologies often involve advanced synthetic techniques to introduce substituents at the C2, C3, or C4 positions of the heterocyclic ring, either on the final molecule or on a key intermediate like oxetan-3-one.

A prominent method for modifying the oxetane ring is through C-H functionalization. nih.gov Specifically, photocatalytic approaches using decatungstate have proven effective for the selective activation of C(sp³)–H bonds at the 2-position of the oxetane ring, which is alpha to the ring oxygen. researchgate.net This generates an α-oxy radical that can be trapped by electron-poor olefins, leading to the formation of 2-substituted oxetane derivatives. This method is advantageous as it can be performed on a pre-formed oxetane ring under mild conditions. researchgate.netutexas.edu

Alternatively, functionalization can be achieved by starting with a substituted oxetane building block. For example, 2-substituted oxetan-3-ones can be synthesized via the asymmetric metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with various electrophiles. researchgate.net Subsequent reductive amination of these substituted ketones provides access to a range of analogs with functionality at the C2 position. To achieve 3,3-disubstitution, a strain-release-driven Giese addition of radicals to a 3-alkylideneoxetane intermediate can be employed. beilstein-journals.org

| Methodology | Position of Functionalization | Reagents/Conditions | Type of Group Introduced |

|---|---|---|---|

| Photocatalytic C-H Activation | C2 | Decatungstate photocatalyst, light, electron-poor olefin | Alkyl chains |

| Asymmetric Alkylation of Hydrazone | C2 (on precursor) | SAMP/RAMP hydrazone, organolithium base, alkyl halide | Alkyl, allyl, benzyl (B1604629) groups |

| Giese Addition | C3 (on precursor) | 3-Alkylideneoxetane, radical initiator, radical precursor | Amino esters, alkoxy esters |

Derivatization at the Amine Nitrogen

The secondary amine in this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a wide array of tertiary amines, amides, sulfonamides, and other nitrogen-containing functional groups. These reactions typically involve standard procedures for amine modification and are crucial for modulating the compound's polarity, basicity, and hydrogen bonding capabilities.

Acylation and Sulfonylation: The N-acylation of the secondary amine is a straightforward and high-yielding transformation, commonly achieved using acylating agents such as acyl chlorides or anhydrides. orientjchem.orgresearchgate.net This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. The process is generally efficient and chemoselective, affording the corresponding N-acyl derivatives (amides). orientjchem.org Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These derivatizations are valuable for replacing the basic nitrogen with a neutral, hydrogen-bond-accepting amide or sulfonamide group.

Alkylation: N-alkylation converts the secondary amine into a tertiary amine. This can be accomplished through reaction with alkyl halides, although over-alkylation can be a competing side reaction. A more controlled and widely used method is a second reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent to install a new alkyl group. nih.gov This sequential approach allows for the introduction of a diverse range of substituents.

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl (Amide) |

| Acylation | Benzoyl Chloride | N-benzoyl (Amide) |

| Sulfonylation | Benzenesulfonyl Chloride | N-benzenesulfonyl (Sulfonamide) |

| Alkylation | Methyl Iodide | N-methyl (Tertiary Amine) |

| Reductive Amination | Formaldehyde, NaBH(OAc)₃ | N-methyl (Tertiary Amine) |

Advanced Structural Elucidation and Conformational Analysis of N 2,2 Dimethylcyclopropyl Oxetan 3 Amine

Spectroscopic Characterization Techniques for N-(2,2-dimethylcyclopropyl)oxetan-3-amine

A multi-technique spectroscopic approach is essential for the unambiguous structural determination of this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopies (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) each provide complementary pieces of information to build a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for mapping the connectivity and spatial relationships of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to the distinct chemical environments of the oxetane (B1205548) and cyclopropyl (B3062369) moieties.

In the ¹H NMR spectrum, the protons of the oxetane ring are expected to appear as complex multiplets in the downfield region due to the influence of the adjacent oxygen and nitrogen atoms. The methine proton at the C3 position, bonded to the nitrogen, would likely resonate at a distinct chemical shift. The methylene (B1212753) protons of the oxetane ring would also show characteristic shifts. The protons of the 2,2-dimethylcyclopropyl group would present as singlets for the gem-dimethyl groups and as multiplets for the cyclopropyl ring protons.

The ¹³C NMR spectrum would further confirm the carbon framework. The carbons of the oxetane ring are expected to resonate in the downfield region, with the carbon bonded to the oxygen atom showing the largest chemical shift. The carbons of the cyclopropyl ring would appear in the upfield region, characteristic of strained ring systems. The quaternary carbon of the dimethylcyclopropyl group and the two methyl carbons would also be readily identifiable.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, allowing for the unambiguous assignment of all signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxetane-CH₂ | 4.5 - 4.8 | m |

| Oxetane-CH₂ | 4.2 - 4.5 | m |

| Oxetane-CH | 3.8 - 4.1 | m |

| NH | 1.5 - 2.5 | br s |

| Cyclopropyl-CH | 1.0 - 1.3 | m |

| Cyclopropyl-CH₂ | 0.5 - 0.8 | m |

| gem-CH₃ | 1.1 - 1.3 | s |

| gem-CH₃ | 1.0 - 1.2 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Oxetane-CH₂ | 75 - 80 |

| Oxetane-CH | 55 - 60 |

| Cyclopropyl-C(CH₃)₂ | 25 - 30 |

| Cyclopropyl-CH | 20 - 25 |

| Cyclopropyl-CH₂ | 15 - 20 |

| gem-CH₃ | 20 - 25 |

| gem-CH₃ | 15 - 20 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum would be expected to show a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹. The C-O-C stretching of the oxetane ring would give rise to a strong absorption band in the fingerprint region, typically around 950-1150 cm⁻¹. The strained cyclopropyl ring may also exhibit characteristic C-H stretching vibrations at higher wavenumbers (>3000 cm⁻¹) and ring deformation modes.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C-C stretching vibrations of the cyclopropane (B1198618) and oxetane rings would be observable in the Raman spectrum. The symmetric stretching of the gem-dimethyl groups could also give a characteristic Raman signal.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| C-O-C Stretch (Oxetane) | 950 - 1150 | IR |

| C-C Stretch (Cyclopropane) | 1000 - 1200 | Raman |

| Ring Puckering (Oxetane) | < 200 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₅NO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.

The fragmentation pattern observed in the mass spectrum would also offer valuable structural information. Common fragmentation pathways for amines include alpha-cleavage, leading to the loss of an alkyl radical from the carbon adjacent to the nitrogen. The oxetane ring could undergo ring-opening followed by fragmentation. The cyclopropyl group might also lead to characteristic fragmentation patterns.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 142.1226 |

| [M+Na]⁺ | 164.1045 |

| [M]⁺ | 141.1154 |

Chiroptical Properties and Absolute Configuration Determination of this compound

As this compound is a chiral molecule, chiroptical techniques are essential for determining its absolute configuration and studying its stereochemical properties.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. While this compound lacks strong chromophores for UV-Vis CD, derivatization with a suitable chromophoric group can be employed to induce a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can then be correlated with the absolute configuration of the stereogenic centers through empirical rules or by comparison with theoretical calculations.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is an extension of CD into the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation corresponding to vibrational transitions. VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. wikipedia.org

The VCD spectrum of this compound would show both positive and negative bands corresponding to the vibrational modes of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned. wikipedia.orguni-mainz.de The vibrational modes most sensitive to the stereochemistry, such as the C-H and N-H bending and stretching modes, would be of particular interest. The combination of experimental VCD data with theoretical modeling provides a robust method for the complete stereochemical elucidation of this complex chiral amine.

Theoretical Calculations for Absolute Configuration Assignment

There is no published research detailing the use of theoretical calculations to assign the absolute configuration of this compound. This compound possesses two chiral centers, one at the C1 position of the cyclopropyl ring and the other at the C3 position of the oxetane ring, leading to the possibility of four stereoisomers.

Typically, the assignment of absolute configuration for such molecules would involve a combination of experimental spectroscopic data, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD), and quantum mechanical calculations. The standard workflow involves:

Generation of all possible stereoisomers.

Computational geometry optimization and conformational search for each isomer.

Calculation of the theoretical ECD or VCD spectra for the most stable conformers of each isomer.

Comparison of the theoretically predicted spectra with the experimentally measured spectrum to determine the absolute configuration.

However, no such studies have been reported for this compound. The table below illustrates the type of data that would be generated from such a theoretical study, which is currently unavailable for this specific compound.

| Stereoisomer | Calculated Property (e.g., Specific Rotation) | Calculated Energy (kJ/mol) |

| (1R, 3R) | Data not available | Data not available |

| (1S, 3S) | Data not available | Data not available |

| (1R, 3S) | Data not available | Data not available |

| (1S, 3R) | Data not available | Data not available |

Conformational Analysis of this compound

The conformational landscape of this compound, which is dictated by the rotational freedom around the C-N bond and the puckering of the oxetane ring, has not been experimentally or computationally explored in the available scientific literature.

Dynamic NMR Spectroscopy for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. By analyzing changes in NMR lineshapes as a function of temperature, it is possible to determine the energy barriers for processes such as ring inversion and rotation around single bonds.

For this compound, DNMR studies could provide valuable information on:

The rate of nitrogen inversion.

The rotational barrier around the bond connecting the cyclopropyl and amine groups.

The kinetics of the oxetane ring puckering.

Despite the utility of this technique, no dynamic NMR studies have been published for this compound. Consequently, the energy barriers associated with its conformational dynamics remain unquantified.

Computational Modeling of Preferred Conformers

Computational modeling, using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), is a standard approach to identify the preferred conformers of a molecule and to estimate their relative energies. Such studies would elucidate the most stable arrangements of the 2,2-dimethylcyclopropyl and oxetan-3-amine moieties relative to each other.

Key parameters that would be determined from computational modeling include:

Dihedral angles defining the orientation of the substituents.

Bond lengths and angles of the lowest energy conformers.

The relative Gibbs free energies of different conformers.

A systematic search of the scientific literature and computational chemistry databases reveals no published studies on the computational modeling of the preferred conformers of this compound. The following table represents the kind of data that would be expected from such a study, which is currently not available.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) at 298 K |

| Conf-1 | Data not available | Data not available | Data not available |

| Conf-2 | Data not available | Data not available | Data not available |

| Conf-3 | Data not available | Data not available | Data not available |

Conformational Landscape Mapping of this compound

A conformational landscape map, often represented as a potential energy surface (PES), provides a comprehensive visualization of the energy of a molecule as a function of its conformational degrees of freedom. For this compound, this would typically involve plotting the energy as a function of the key dihedral angles that govern its shape.

The generation of such a map requires extensive computational calculations to scan the potential energy surface. This analysis would reveal the global and local energy minima, corresponding to the stable and metastable conformers, as well as the transition states that connect them. This detailed understanding of the molecule's flexibility and conformational preferences is crucial for predicting its interactions and reactivity.

To date, no studies have been published that map the conformational landscape of this compound. Therefore, a quantitative and visual understanding of its conformational space is not yet available to the scientific community.

Computational Chemistry and Theoretical Investigations of N 2,2 Dimethylcyclopropyl Oxetan 3 Amine

Molecular Mechanics and Molecular Dynamics Simulations of N-(2,2-dimethylcyclopropyl)oxetan-3-amine

Information regarding molecular mechanics and dynamics simulations is also absent from the scientific literature for this specific compound. Such studies are vital for exploring the conformational landscape and dynamic behavior of molecules.

Force Field Parameterization for this compound

No specific force field parameters tailored for or validated against this compound have been reported. The development of accurate parameters is a prerequisite for reliable molecular dynamics simulations.

Solvent Effects on this compound Conformation4.3. Reactivity Predictions and Mechanistic Insights for this compound Transformations4.3.1. Identification of Electrophilic and Nucleophilic Sites4.3.2. Prediction of Potential Reaction Pathways and Products4.3.3. Transition State Analysis for Key Reactions Involving this compound

Consequently, the requested article cannot be generated at this time due to the absence of the necessary scientific research and data.

Structure Activity Relationship Sar Design Principles for N 2,2 Dimethylcyclopropyl Oxetan 3 Amine Scaffolds

Computational Design of Hypothetical N-(2,2-dimethylcyclopropyl)oxetan-3-amine Analogs

Computational methods are instrumental in the rational design of new chemical entities. For the this compound series, these strategies can prioritize the synthesis of compounds with a higher probability of desired activity, thereby saving time and resources.

In the absence of a known target protein structure, ligand-based design strategies are employed. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Starting with the lead compound, this compound, a series of hypothetical analogs can be generated by systematically modifying its constituent parts.

Key modifications could include:

Alteration of the Cyclopropyl (B3062369) Ring: Introducing or removing substituents on the cyclopropyl moiety to modulate steric bulk, lipophilicity, and metabolic stability.

Modification of the Amine Linker: N-alkylation, N-acylation, or replacement with other functional groups to alter basicity and hydrogen bonding capacity.

Substitution on the Oxetane (B1205548) Ring: Although synthetically challenging, substitution on the oxetane ring could fine-tune polarity and vectoral orientation of substituents.

The following table illustrates a hypothetical set of analogs designed using these principles.

| Compound ID | Modification from Parent Scaffold | Rationale |

| Analog 1 | N-methylation of the amine | Increase basicity, reduce H-bond donor capacity. |

| Analog 2 | Replacement of dimethylcyclopropyl with cyclobutyl | Modulate steric profile and ring strain. |

| Analog 3 | Replacement of dimethylcyclopropyl with tert-butyl | Evaluate the impact of a non-planar lipophilic group. |

| Analog 4 | Introduction of a hydroxyl group on the oxetane ring | Increase polarity and introduce a new H-bond donor/acceptor. |

| Analog 5 | Replacement of oxetane with azetidine | Evaluate the effect of a basic nitrogen in the four-membered ring. |

This table is interactive. Click on the headers to sort the data.

Scaffold hopping and bioisosteric replacement are powerful strategies to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govnih.govresearchgate.net Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological effects. nih.govu-strasbg.fr

For the this compound scaffold, several theoretical bioisosteric replacements can be proposed:

Oxetane Ring Replacements: The oxetane moiety, a polar, sp3-rich structure, is often used as a surrogate for gem-dimethyl or carbonyl groups to improve properties like aqueous solubility. nih.govnih.gov Theoretical bioisosteres for the oxetane ring could include other small, polar heterocycles.

Dimethylcyclopropyl Group Replacements: This group provides significant steric bulk. Bioisosteric replacements could involve other lipophilic groups that mimic its size and shape.

The table below outlines potential theoretical replacements for key components of the scaffold.

| Original Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |

| Oxetane | Azetidine, Thietane, Cyclobutane | Modifies ring heteroatom, altering polarity, H-bonding capacity, and metabolic stability. |

| Dimethylcyclopropyl | Cyclopentyl, Adamantyl, tert-Butyl | Varies lipophilicity, steric hindrance, and conformational rigidity. |

| Secondary Amine | Amide, Ether, Thioether | Alters the nature of the linker, removing basicity and changing hydrogen bonding patterns. |

This table is interactive. Click on the headers to sort the data.

Pharmacophore Modeling and Feature Identification (Theoretical)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This model can then be used as a query for virtual screening to find new, structurally diverse compounds.

The structure of this compound presents several key chemical features that could be important for molecular recognition by a biological target.

| Feature Type | Specific Group | Potential Role in Binding |

| Hydrogen Bond Donor | Secondary Amine (-NH-) | Forms a hydrogen bond with an acceptor group on the target protein. |

| Hydrogen Bond Acceptor | Oxetane Oxygen (-O-) | Forms a hydrogen bond with a donor group on the target protein. |

| Hydrophobic/Steric Group | Dimethylcyclopropyl Moiety | Occupies a hydrophobic pocket, contributing to binding affinity through van der Waals interactions. |

| Positive Ionizable | Secondary Amine (protonated) | Can form an ionic interaction or salt bridge with a negatively charged residue. |

This table is interactive. Click on the headers to sort the data.

Based on the identified features, a hypothetical 3D pharmacophore model can be constructed. This model would consist of a specific spatial arrangement of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature. The relative distances and angles between these features would define the model.

For example, a theoretical model might specify:

A hydrogen bond donor site (D).

A hydrogen bond acceptor site (A).

A hydrophobic site (H).

The geometric constraints between these features (e.g., D-A distance, A-H distance, D-A-H angle) would be critical. By aligning a set of known active molecules (if available) or by using the conformation of the lead compound, a robust pharmacophore query can be developed to guide the design of new analogs or to search for novel scaffolds that fit the model.

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Series (Methodological Focus)

QSAR represents a computational and mathematical modeling approach to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. jetir.org Developing a QSAR model for a series of this compound analogs would involve a systematic, multi-step process.

Methodological Steps:

Data Set Assembly: A series of analogs based on the parent scaffold would be synthesized and their biological activity (e.g., IC₅₀, EC₅₀) would be experimentally determined. This data set should have a sufficient number of compounds with a wide range of activity.

Descriptor Calculation: For each analog in the series, a variety of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Connectivity indices, polar surface area (TPSA).

Geometrical (3D): Molecular shape, volume.

Physicochemical: LogP (lipophilicity), pKa (acidity/basicity).

Model Building: A mathematical equation is generated to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable). Common statistical methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Machine learning algorithms (e.g., Random Forest, Support Vector Machines)

Model Validation: The predictive power of the QSAR model must be rigorously validated. This is typically done by splitting the initial dataset into a "training set" (to build the model) and a "test set" (to evaluate its predictive ability on unseen compounds). Statistical metrics such as the correlation coefficient (R²) for the training set and the predictive R² (Q²) for the test set are used to assess the model's quality.

The following table provides a hypothetical example of a dataset that would be used for QSAR model development.

| Compound ID | Biological Activity (IC₅₀, nM) | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |

| Parent Cmpd | 500 | 141.21 | 1.5 | 21.3 |

| Analog 1 | 350 | 155.24 | 1.7 | 21.3 |

| Analog 2 | 800 | 141.21 | 1.6 | 21.3 |

| Analog 3 | 650 | 157.27 | 2.1 | 21.3 |

| Analog 4 | 200 | 157.21 | 1.1 | 41.5 |

| Analog 5 | 1200 | 140.23 | 1.2 | 12.0 |

This table is interactive. Click on the headers to sort the data.

A validated QSAR model would allow researchers to predict the biological activity of new, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts on the most promising candidates. jetir.org

Selection of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. The first critical step in developing a robust QSAR model is the selection of appropriate molecular descriptors. ucsb.edu These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For a scaffold like this compound, a diverse set of descriptors would be necessary to capture its complex features. These are typically categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and relate to the molecular composition without considering geometry or electronic structure. mdpi.com They include molecular weight, atom counts, number of rings, and number of hydrogen bond acceptors/donors. ucsb.edu

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule. They provide information about molecular size, shape, and branching.

Geometrical Descriptors: Also known as 3D descriptors, these require the three-dimensional coordinates of the atoms. They describe the spatial arrangement of the molecule and include information on molecular volume and surface area. mdpi.com

Electrostatic Descriptors: These descriptors are crucial for understanding intermolecular interactions. They reflect the distribution of charge within the molecule and include parameters like partial charges on atoms and dipole moments. mdpi.com The polar oxetane ring would make these descriptors particularly important. nih.gov

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide detailed information about the electronic properties of a molecule. mdpi.com Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu

The selection process involves calculating a wide range of descriptors for a series of analogs of this compound and then using statistical methods to identify the subset that best correlates with the observed biological activity.

Statistical Validation of QSAR Models (Theoretical Framework)

A QSAR model is only useful for predicting the activity of new compounds if it is statistically robust and has strong predictive power. basicmedicalkey.comnih.gov Therefore, rigorous validation is a critical step in the development process. scribd.com Validation assesses the model's goodness-of-fit, stability, and predictivity. basicmedicalkey.com This is typically achieved through two main strategies: internal validation and external validation. basicmedicalkey.comscielo.br

Internal Validation: This process uses only the initial training set of molecules to assess the model's robustness and stability. basicmedicalkey.comscribd.com Common techniques include:

Cross-Validation: The most common method is Leave-One-Out (LOO) cross-validation. In this technique, a model is built using all but one compound from the training set, and the activity of the excluded compound is predicted. This is repeated until every compound has been left out once. The predictive ability is assessed using the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. scribd.comscielo.br

Bootstrapping: This method involves repeatedly and randomly sampling the training set (with replacement) to create multiple new training sets. Models are built for each of these sets, and their performance is averaged to assess stability. scribd.comscielo.br

Y-Randomization: The biological activity values (the Y-variable) in the training set are randomly shuffled, and a new QSAR model is developed with the original independent variables (descriptors). This process is repeated multiple times. A valid model should show very low correlation coefficients for the randomized data, confirming that the original correlation was not due to chance. scribd.comscielo.br

External Validation: This is considered the most stringent test of a QSAR model's predictive power. nih.gov It involves using the model developed with the training set to predict the biological activities of an independent "test set" of compounds that were not used during model development. basicmedicalkey.comscielo.br The predictive performance is evaluated using statistical metrics such as the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) indicates that the model can accurately predict the activity of new, untested compounds. scribd.com

Finally, the Applicability Domain (AD) of the model must be defined. basicmedicalkey.comnih.gov The AD is the chemical space (defined by the descriptors and biological activity) of the training set. A prediction for a new compound is considered reliable only if the compound falls within this domain. basicmedicalkey.comscribd.com

Table 2: Key Statistical Metrics for QSAR Model Validation

| Metric | Symbol | Validation Type | Description | Acceptable Value |

|---|---|---|---|---|

| Coefficient of Determination | R² | Internal | Measures the goodness-of-fit of the model to the training data. | Close to 1.0 |

| Cross-validated R² | q² or Q² | Internal | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² for External Set | R²_pred | External | Measures the ability to predict the activity of an external test set. | > 0.6 |

Molecular Docking and Protein-Ligand Interaction Modeling (Computational, Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. researchgate.net This method is invaluable for understanding the molecular basis of the interaction between a compound like this compound and its potential biological target.

Identification of Potential Binding Hotspots

Before docking a ligand, it is crucial to identify the potential binding site on the target protein. These sites, often referred to as "binding hotspots," are regions on the protein surface that contribute significantly to the binding free energy of a ligand-protein interaction. nih.gov Computationally, hotspots can be identified using several methods:

Structure-Based Identification: If the 3D structure of the target protein is known, potential binding pockets can be identified based on their geometric properties, such as volume, depth, and enclosure. nih.gov

Fragment Mapping: This approach involves computationally "docking" a variety of small molecular fragments (probes) across the entire protein surface. nih.gov Regions where these fragments cluster with favorable binding energies are identified as hotspots. These clusters indicate areas with a high propensity for binding to key functional groups, such as hydrogen bond donors/acceptors or hydrophobic moieties. nih.gov

Ensemble-Based Approaches: Using multiple protein structures, perhaps from molecular dynamics simulations or different crystal structures, can help identify consensus hotspots that are present across various conformational states of the protein. acs.org Cryptic or transient pockets, which are not apparent in a single static structure, may also be revealed. mdpi.com

Simulation of Ligand-Receptor Interactions for Theoretical Binding

Once a binding site is identified, molecular docking simulations can be performed to predict the binding mode of this compound. The process involves two main steps:

Conformational Sampling: The docking algorithm explores a vast number of possible conformations of the ligand within the binding site, as well as potential rotational and translational orientations. researchgate.net

Scoring: Each generated pose (orientation and conformation) is evaluated using a "scoring function." This function estimates the binding affinity (or free energy of binding) for that particular pose. The scoring function considers various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The pose with the best score is predicted as the most likely binding mode. nih.govmdpi.com

Following docking, Molecular Dynamics (MD) simulations can be used to refine the docked pose and provide a more dynamic view of the ligand-receptor complex. mdpi.com MD simulations model the movement of atoms over time, allowing for the assessment of the stability of the predicted binding mode and key intermolecular interactions, such as hydrogen bonds or salt bridges, that stabilize the complex. mdpi.com

Analysis of Binding Site Accessibility and Ligand Conformation

A successful docking simulation depends on both the properties of the binding site and the ligand itself.

Binding Site Accessibility: The accessibility of the binding pocket is a critical factor. A deeply buried pocket may require the ligand to adopt a specific, elongated conformation to enter, while a shallow, solvent-exposed site may accommodate a wider range of ligand shapes. The analysis involves examining the shape and physicochemical properties of the pocket, such as its hydrophobicity, polarity, and the distribution of charged residues. nih.gov For a molecule with the distinct 3D features of this compound, the shape complementarity between the ligand and the binding site is paramount.

Ligand Conformation: The this compound scaffold possesses both rigid (cyclopropyl ring) and flexible (the bond connecting the two main fragments) elements. The docking simulation must accurately predict the low-energy conformation of the ligand when bound to the receptor. acs.org The oxetane ring can act as a conformational control element. acs.org Analysis of the final docked pose reveals which specific conformation is favored and how the different parts of the molecule—the polar oxetane-amine head and the bulky hydrophobic cyclopropyl tail—orient themselves to maximize favorable interactions with the protein's binding site. For instance, the oxetane oxygen might act as a hydrogen bond acceptor, while the dimethylcyclopropyl group could fit into a hydrophobic sub-pocket. nih.gov

Contribution of N 2,2 Dimethylcyclopropyl Oxetan 3 Amine Research to General Chemical Methodologies

Advancements in Cyclopropylamine (B47189) and Oxetane (B1205548) Synthesis Methodologies

The synthesis of N-(2,2-dimethylcyclopropyl)oxetan-3-amine necessitates robust methods for the preparation of both cyclopropylamines and oxetanes. Research in these areas has led to a variety of innovative synthetic approaches.

Cyclopropylamine Synthesis: The construction of the cyclopropylamine moiety is a significant area of research. nih.gov Classical methods have been refined and new strategies have emerged, including:

Curtius Rearrangement: A widely used method for converting carboxylic acids to amines.

Cyclopropanation Reactions: Adapting classical cyclopropanation methods like the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds to include a nitrogen functionality. nih.gov

Michael-Initiated Ring-Closure Reactions: A versatile method for forming cyclic compounds. nih.gov

Kulinkovich-type Reactions: Applied to amides and nitriles to generate the aminocyclopropane unit. nih.gov

Metal-Catalyzed C-H Functionalization: A modern approach to directly introduce functionality to a C-H bond. nih.gov

Significant progress has also been made in achieving enantioselective synthesis of cyclopropylamines, which is crucial for the development of chiral drugs. nih.gov

Oxetane Synthesis: The four-membered oxetane ring, once considered a synthetic curiosity, is now a highly sought-after motif in medicinal chemistry. nih.govresearchgate.net This has driven the development of numerous synthetic methods, which can be broadly categorized as: beilstein-journals.org

De Novo Ring Construction:

Intramolecular Williamson Etherification: A classical and reliable method. beilstein-journals.org

[2+2] Cycloadditions (Paternò–Büchi reaction): Photochemical reactions between carbonyls and alkenes. beilstein-journals.org

Ring Expansions and Contractions: Manipulating existing ring systems to form the oxetane. beilstein-journals.org

Functionalization of Pre-formed Oxetanes: Utilizing versatile building blocks like 3-oxetanone for further elaboration. beilstein-journals.org

Recent advancements include the development of visible-light-mediated Paternò–Büchi reactions and radical cyclizations to form polysubstituted oxetanes. beilstein-journals.org

Strategies for Constructing Complex Amine Scaffolds

The assembly of complex amine scaffolds, such as that found in this compound, is a central theme in modern organic synthesis. The need for efficient access to novel molecular architectures for drug discovery has led to the development of innovative strategies. k-state.edu These strategies often focus on transforming simple, readily available starting materials into densely functionalized amines and N-heterocycles. k-state.edu The combination of a strained cyclopropyl (B3062369) ring and a polar oxetane ring in one molecule presents unique synthetic challenges and opportunities, driving the exploration of new reaction pathways and methodologies.

Application of Computational Tools in Designing Novel Chemical Entities

Computational chemistry plays an increasingly vital role in the design and development of new molecules. In the context of compounds like this compound, computational tools can be applied to:

Predict Physicochemical Properties: Oxetanes are known to favorably alter properties such as aqueous solubility, lipophilicity, and metabolic stability. researchgate.net Computational models can predict the impact of the N-(2,2-dimethylcyclopropyl) group on these properties.

Guide Synthetic Route Design: Theoretical calculations can help in understanding reaction mechanisms and predicting the feasibility of synthetic pathways.

Challenges and Future Research Directions for this compound and Related Compounds

While significant progress has been made in the synthesis of the constituent motifs of this compound, several challenges and exciting future research directions remain.

Exploration of Unexplored Reactivity Patterns

The unique combination of a strained cyclopropylamine and an oxetane ring in one molecule could lead to novel and unexplored reactivity. The inherent ring strain of both systems makes them susceptible to ring-opening reactions, which can be exploited for the synthesis of new molecular scaffolds. nih.govbeilstein-journals.orgnih.gov For instance, the reactivity of vinyl-substituted oxetanes and cyclopropanes towards arynes has been shown to produce complex phenanthrene structures through a cascade of reactions. nih.gov Investigating the reactivity of this compound under various conditions could unveil new synthetic transformations.

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a constant goal in chemical research. For compounds like this compound, future research will likely focus on:

Biocatalysis: The use of enzymes, such as transaminases and imine reductases, offers a green and highly selective alternative to traditional chemical methods for amine synthesis. researchgate.net

Catalyst-Free Conditions: Developing reactions that proceed efficiently without the need for a catalyst simplifies purification and reduces waste. researchgate.net

Cascade Reactions: Designing multi-step reactions that occur in a single pot to improve efficiency and reduce the number of synthetic operations.

Expansion of Theoretical and Computational Modeling Approaches

Further development and application of computational methods will be crucial for accelerating research in this area. Advanced modeling can provide deeper insights into the electronic structure, reactivity, and biological interactions of this compound and related compounds. This will aid in the rational design of new molecules with desired properties and the prediction of their biological activities, ultimately guiding synthetic efforts towards the most promising candidates.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2,2-dimethylcyclopropyl)oxetan-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves (1) oxetane ring formation via intramolecular cyclization of epoxide or halohydrin precursors under basic conditions and (2) subsequent introduction of the 2,2-dimethylcyclopropyl group via nucleophilic substitution or reductive amination. For example, cyclopropane-containing precursors (e.g., (2,2-dimethylcyclopropyl)methanone derivatives) can react with oxetan-3-amine under palladium-catalyzed coupling to install the dimethylcyclopropyl moiety . Optimizing solvent polarity (e.g., acetone vs. DMF) and base strength (e.g., DIPEA vs. NaOH) significantly impacts reaction efficiency and byproduct formation. Purity can be monitored via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features distinguish it from analogs?

- Methodological Answer :

- NMR : H NMR shows distinct signals for the oxetane ring protons (δ 4.2–4.5 ppm, multiplet) and cyclopropane methyl groups (δ 1.1–1.3 ppm, singlet). C NMR resolves the strained cyclopropane carbons (δ 18–22 ppm) and oxetane carbons (δ 70–80 ppm) .

- IR : The oxetane ether stretch appears at ~980 cm, while NH stretches (if protonated) occur at 3300–3400 cm.

- MS : ESI-MS typically displays [M+H] peaks with fragmentation patterns confirming the cyclopropane and oxetane moieties .

Q. How does the steric and electronic profile of the 2,2-dimethylcyclopropyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The dimethylcyclopropyl group introduces steric hindrance due to its bicyclic structure, slowing SN2 reactions but favoring SN1 mechanisms in polar protic solvents. Electronically, the cyclopropane’s ring strain enhances electrophilicity at the adjacent amine, enabling selective alkylation or acylation. Comparative studies with N-benzyl oxetan-3-amine show a 30% reduction in reaction rates for substitutions at the amine site .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound, particularly in scale-up protocols?

- Methodological Answer : Discrepancies often arise from (1) trace moisture deactivating catalysts (e.g., Pd in coupling reactions) or (2) competing side reactions (e.g., oxetane ring-opening under acidic conditions). Rigorous drying of solvents (e.g., molecular sieves) and inert atmosphere use (N/Ar) improve reproducibility. Continuous flow reactors enhance heat/mass transfer in scale-up, reducing decomposition pathways .

Q. How can computational modeling (e.g., DFT) predict the stereoelectronic effects of the dimethylcyclopropyl group on the compound’s biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal the cyclopropane’s angle strain (~60°) increases electron density at the amine nitrogen, enhancing hydrogen-bonding potential with biological targets (e.g., enzymes). Molecular docking simulations against protein databases (e.g., PDB) can identify binding poses, guiding SAR studies .

Q. What experimental approaches validate the stability of this compound under physiological conditions (pH 7.4, 37°C)?

- Methodological Answer :

- Kinetic Studies : Incubate the compound in phosphate-buffered saline (PBS) at 37°C, sampling at intervals (0, 24, 48 hrs) for LC-MS analysis.

- Degradation Pathways : Oxetane ring-opening via hydrolysis is a major pathway; stabilize using co-solvents (e.g., PEG-400) or prodrug strategies (e.g., amine masking with Boc groups) .

Q. How do structural analogs (e.g., N-(2,4,6-trimethylphenyl)oxetan-3-amine) compare in terms of reactivity and application scope?

- Methodological Answer : Substituent effects are evaluated via Hammett plots or Taft steric parameters. For example, electron-withdrawing groups (e.g., -NO) on the aryl ring reduce nucleophilicity at the amine, while bulky substituents (e.g., 2,4,6-trimethylphenyl) hinder π-π stacking in crystal packing, altering solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.